molecular formula C11H17ClN2O2 B6223982 4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride CAS No. 2768327-22-4

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride

Cat. No.: B6223982
CAS No.: 2768327-22-4
M. Wt: 244.7
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Description

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methoxylation: The amino group is protected, and the benzene ring is methoxylated using methanol and a suitable catalyst.

    Amidation: The protected amino group is deprotected, and the resulting amine is reacted with a carboxylic acid derivative to form the benzamide.

    Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor or a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit serine proteases by covalently modifying the active site serine residue, leading to the formation of a stable enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.

    Dopamine: A neurotransmitter with a similar aminoethyl group but different overall structure and function.

Uniqueness

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and benzamide moieties differentiate it from other compounds with similar aminoethyl groups, providing unique opportunities for research and development in various fields.

Properties

CAS No.

2768327-22-4

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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